Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of imidazo[1,2-a]pyrazin-8-amine derivatives is defined by a fused bicyclic system comprising an imidazole ring condensed with a pyrazine moiety. X-ray crystallographic studies of analogous compounds, such as 2-methylimidazo[1,2-a]pyrazin-3(7H)-one, reveal a planar π-system with bond length alternations indicative of partial aromaticity. The C3–O10 bond in these structures exhibits weakened carbonyl character, suggesting contributions from zwitter-ionic resonance forms that enhance aromatic stabilization.
For the 3-phenyl-N-(phenylmethyl) derivative, steric effects from the bulky benzyl and phenyl substituents likely influence the dihedral angles between the imidazopyrazine core and its appended groups. Comparative crystallographic data from N-benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine (PubChem CID 71428809) show torsion angles (C1–C7–C8–C9) ranging from 15° to 35°, depending on intermolecular interactions. These structural distortions are critical for understanding packing efficiencies and intermolecular hydrogen-bonding patterns in the solid state.
Table 1: Key crystallographic parameters for selected imidazo[1,2-a]pyrazine derivatives
| Compound | Bond Length (C3–O10, Å) | Dihedral Angle (°) | Space Group |
|---|---|---|---|
| 3-phenyl-N-benzyl[a] | 1.32 ± 0.02 | 22.5 | P21/c |
| 6-(pyridin-4-yl) | 1.34 ± 0.01 | 28.7 | P1 |
| 1-iodo-N-methyl | 1.31 ± 0.02 | 18.9 | C2/c |
[a] Hypothesized values based on analogous structures.
Properties
CAS No. |
787590-67-4 |
|---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-benzyl-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-3-7-15(8-4-1)13-21-18-19-22-14-17(23(19)12-11-20-18)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,20,21) |
InChI Key |
HQLCFIDGPMJYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CN3C2=NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Condensation and Isocyanide Insertion
A widely used approach to synthesize imidazo[1,2-a]pyrazine derivatives involves a one-pot, three-component condensation reaction catalyzed by iodine. The key steps are:
- Condensation of 2-aminopyrazine with an aryl aldehyde to form an imine intermediate.
- Activation of the imine by iodine (Lewis acid catalyst) to facilitate nucleophilic addition.
- Addition of an isocyanide (e.g., tert-butyl isocyanide) to the activated imine, leading to a [4 + 1] cycloaddition.
- Intramolecular cyclization involving the nitrogen of the pyrazine ring to form the fused imidazo[1,2-a]pyrazine core.
This method proceeds efficiently at room temperature, yielding the cyclized product in moderate to good yields (typically 60–85%) and is applicable to various aryl aldehydes and isocyanides, allowing structural diversity.
Nucleophilic Substitution on Preformed Imidazo[1,2-a]pyrazine Core
Another approach involves the preparation of the imidazo[1,2-a]pyrazine core followed by nucleophilic substitution to introduce the N-(phenylmethyl) group:
- Starting from 6,8-imidazo[1,2-a]pyrazine derivatives, a reaction with benzylamine in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at elevated temperature (around 100°C) for 24–48 hours leads to substitution at the nitrogen position.
- The reaction mixture is then worked up by extraction and purified by flash chromatography to isolate the desired N-benzylated product.
Buchwald-Hartwig Cross-Coupling
For selective arylation or alkylation at nitrogen or carbon positions on the imidazo[1,2-a]pyrazine ring, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been optimized:
- This method allows the coupling of aryl halides with amines or amine derivatives on the imidazo[1,2-a]pyrazine scaffold.
- Reaction conditions typically involve palladium catalysts, phosphine ligands, and bases under inert atmosphere.
- This approach provides high selectivity and yields for functionalized derivatives, including those with phenylmethyl substituents.
Detailed Reaction Conditions and Yields
| Method | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Iodine-catalyzed 3-component | 2-Aminopyrazine + aryl aldehyde + isocyanide | Iodine (Lewis acid) | Room temperature solvent | Room temperature | Few hours | 60–85 | One-pot, mild conditions, broad substrate scope |
| Nucleophilic substitution | 6,8-Imidazo[1,2-a]pyrazine + benzylamine | K2CO3 | N,N-Dimethylacetamide | 100°C | 24–48 hours | 50–70 | Requires heating, purification by chromatography |
| Buchwald-Hartwig cross-coupling | Imidazo[1,2-a]pyrazine derivative + aryl halide + amine | Pd catalyst + ligand + base | Polar aprotic solvents | 80–120°C | Several hours | 70–90 | High selectivity, suitable for complex substitutions |
Mechanistic Insights
- The iodine-catalyzed method proceeds via initial imine formation, followed by activation by iodine, which acts as a Lewis acid to increase electrophilicity.
- The isocyanide adds nucleophilically to the iminium intermediate, forming a cyclized intermediate that undergoes intramolecular ring closure.
- In nucleophilic substitution, the benzylamine attacks an electrophilic site on the imidazo[1,2-a]pyrazine core, facilitated by base deprotonation and heating.
- Buchwald-Hartwig coupling involves oxidative addition of the aryl halide to Pd(0), amine coordination, and reductive elimination to form the C-N bond.
Research Findings and Optimization
- The iodine-catalyzed synthesis is environmentally benign, proceeds under mild conditions, and tolerates a variety of functional groups on the aldehyde and isocyanide components.
- Purity of the synthesized compounds is typically confirmed by HPLC (>98%) and characterized by NMR, mass spectrometry, and elemental analysis.
- Optimization of reaction parameters such as catalyst loading, solvent choice, and temperature can improve yields and reduce reaction times.
- Cross-coupling methods provide access to derivatives with enhanced biological activity and selectivity, useful for drug development.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using appropriate halides and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-BENZYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
- 3-Bromo Derivatives: 3-Bromoimidazo[1,2-a]pyrazin-8-amine (): Bromine at position 3 increases molecular weight (213.038–255.07 g/mol) and may enhance electrophilic reactivity for cross-coupling reactions. This substitution is common in intermediates for further functionalization .
3-Phenyl Substitution :
Modifications at Position 6
- 6-Bromo Substitution :
- 6-Aryl/Heteroaryl Groups :
N-Substituent Diversity at the 8-Amino Position
- N-Pyridinylethyl/Morpholino: N-(2-(pyridin-2-yl)ethyl) (): Pyridine enhances water solubility and metal-coordination capacity, critical for kinase inhibition . N-(4-morpholinophenyl) (): Morpholine improves solubility and pharmacokinetics (MW: 410.478 g/mol), with applications in targeting cancer cell lines .
Core Modifications: Imidazo[1,2-a]pyrimidine vs. Pyrazine
Key Findings :
- Antiviral Activity : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit influenza A virus replication .
- Kinase Inhibition : Co-crystal structures of imidazo[1,2-a]pyrazin-8-amine derivatives with PTK6 (1.70 Å resolution) validate binding to ATP pockets .
- Adenosine Receptor Antagonism: The core scaffold targets A3 and A2A receptors, with substituents modulating subtype selectivity .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)- is a heterocyclic compound notable for its fused imidazole and pyrazine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula of Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)- is with a molecular weight of approximately 250.30 g/mol. The specific arrangement of functional groups contributes to its unique biological properties.
Research indicates that the biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate cellular processes such as proliferation and apoptosis.
Biological Activities
Antimicrobial Activity : Studies have shown that Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit significant antimicrobial properties. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties : The compound has been investigated for its anticancer effects, particularly against various cancer cell lines. It appears to influence the cell cycle by targeting cyclin-dependent kinases (CDKs), which are crucial for cell proliferation.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)- typically involves cyclization reactions starting from appropriate precursors. A common approach includes:
- Formation of the Imidazo[1,2-a]pyrazine Core : This can be achieved through cyclization under acidic or basic conditions.
- Introduction of Substituents : The phenyl and phenylmethyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Core Formation | Cyclization reactions under controlled conditions |
| Substituent Introduction | Nucleophilic substitution or cross-coupling |
Case Studies
Several studies have highlighted the efficacy of Imidazo[1,2-a]pyrazin-8-amine in various biological contexts:
- Anticancer Study : A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through caspase activation .
- Antimicrobial Research : Another investigation revealed that derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .
Q & A
Q. What are the established synthetic routes for preparing imidazo[1,2-a]pyrazin-8-amine derivatives, and how does the Groebke-Blackburn-Bienaymé (GBB) reaction optimize scaffold diversity?
- Methodological Answer: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a key method for synthesizing imidazo[1,2-a]pyrazin-8-amine derivatives. Using pyrazine-2,3-diamine as the amidine component, this reaction enables the one-step assembly of adenine-mimetic libraries under mild conditions. For example, substituting pyrazine with pyrimidine or pyridazine diamine analogs diversifies the scaffold while maintaining regioselectivity . Optimization involves adjusting solvent systems (e.g., ethanol or acetonitrile), temperature (50–80°C), and catalyst (e.g., iodine or Sc(OTf)₃) to improve yields (typically 60–85%) and reduce side products .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of 3-phenyl-N-(phenylmethyl) substituents in imidazo[1,2-a]pyrazin-8-amine derivatives?
- Methodological Answer: Structural confirmation relies on a combination of ¹H/¹³C NMR and ESI-HRMS . For instance, in derivatives like N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, diagnostic NMR signals include aromatic protons at δ 7.90–7.56 ppm (pyrazine and phenyl rings) and tert-butyl protons at δ 0.97 ppm. ¹³C NMR confirms nitrophenyl substitution (δ 149.35 ppm for C-NO₂) and imidazo-pyrazine backbone integrity (δ 138.96 ppm for C-3). ESI-HRMS validates molecular formulas (e.g., [M + H]⁺ at m/z 312.1462 for C₁₆H₁₇N₅O₂) .
Q. How are imidazo[1,2-a]pyrazin-8-amine derivatives initially screened for biological activity, and what assays are prioritized?
- Methodological Answer: Early-stage screening focuses on enzyme inhibition assays (e.g., acetylcholinesterase (AChE) for Alzheimer’s targets) and antioxidant activity (e.g., DPPH radical scavenging). For example, 8-(piperidin-1-yl)imidazo[1,2-a]pyrazin-8(7H)-one derivatives showed IC₅₀ values of 1.2–5.8 µM against AChE, with structure-activity relationships (SAR) guided by substituent polarity and steric effects . Parallel cytotoxicity assays (e.g., MTT on SH-SY5Y cells) ensure selectivity .
Advanced Research Questions
Q. How can computational modeling resolve conflicting SAR data between imidazo[1,2-a]pyrazin-8-amine derivatives with similar substituents but divergent bioactivities?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) reconcile discrepancies. For example, derivatives with para-nitrophenyl groups may exhibit stronger AChE inhibition due to π-π stacking with Trp286 in the catalytic gorge, whereas ortho-substituted analogs show reduced activity due to steric clashes. MD trajectories (20–50 ns) quantify binding stability (RMSD < 2 Å) and hydrogen-bond occupancy with Ser203 or His447 residues .
Q. What strategies mitigate low yields in iodine-catalyzed syntheses of imidazo[1,2-a]pyrazin-8-amine derivatives with electron-deficient aryl groups?
- Methodological Answer: Electron-deficient substrates (e.g., 4-nitrophenyl) require modified conditions:
- Catalyst loading: Increase iodine to 20 mol% to enhance electrophilic activation.
- Solvent optimization: Use DMF or DMSO to stabilize charge-separated intermediates.
- Temperature control: Prolong reaction time (24–48 hrs) at 80°C to overcome kinetic barriers.
Yields improve from ~40% to 70–75% under these conditions, confirmed by TLC and HPLC monitoring .
Q. How do contradictory bioactivity results arise between in vitro and cell-based assays for imidazo[1,2-a]pyrazin-8-amine antioxidants, and how can this be addressed experimentally?
- Methodological Answer: Discrepancies often stem from poor cellular uptake or metabolic instability. Solutions include:
- Prodrug modification: Introduce acetyl or PEG groups to enhance membrane permeability.
- Metabolic profiling: Use LC-MS/MS to identify degradation products (e.g., N-debenzylation).
- ROS detection assays: Compare intracellular vs. extracellular ROS scavenging (e.g., using H2DCFDA probes) to differentiate direct vs. indirect effects .
Q. What analytical workflows validate the regioselectivity of N-functionalization in imidazo[1,2-a]pyrazin-8-amine derivatives?
- Methodological Answer: Regioselectivity is confirmed via:
- X-ray crystallography: Resolve ambiguity in N-substitution patterns (e.g., 8-amino vs. 3-phenyl positions).
- 2D NMR (HSQC, HMBC): Correlate ¹H-¹³C couplings to distinguish N-benzyl (δC 45–50 ppm) from imidazo-pyrazine backbone carbons (δC 120–140 ppm).
- Isotopic labeling: Synthesize ¹⁵N-labeled analogs to track amine group reactivity via MS/MS fragmentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
